molecular formula C17H16N2O2S3 B2515891 4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole CAS No. 941234-66-8

4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole

Cat. No.: B2515891
CAS No.: 941234-66-8
M. Wt: 376.51
InChI Key: YABWQYNEMIQOMB-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity. For example, 3,4-Dimethoxythiophene, a different compound, has a refractive index of 1.5409, a boiling point of 100-102 °C/10-11 mmHg, and a density of 1.209 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Biological Activity

One area of research focuses on the synthesis of novel compounds and their biological activities. For example, a study on the one-pot synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives reported the development of a method for synthesizing a series of new compounds, which were then evaluated for their in vitro antibacterial and free radical scavenging activities (Sreerama et al., 2020). This approach demonstrates the potential for creating compounds with significant biological activities through novel synthesis pathways.

Electrophilic Quenching and Derivative Synthesis

Research on the metalation and electrophilic quenching of isoxazoles has led to the synthesis of derivatives with varied functional groups (Balasubramaniam et al., 1990). Such methodologies could be applicable to the synthesis and functionalization of compounds similar to "4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole," offering insights into the manipulation of complex molecules.

Metal-Free Synthesis of Isoquinolines

The metal-free synthesis of isoquinolines through intramolecular transannulation processes highlights a route for constructing complex heterocyclic structures from simpler precursors (Shang et al., 2020). This method presents an efficient approach to generating isoquinoline derivatives, which could be related to the synthetic strategies for the target compound.

Mechanism of Action

Properties

IUPAC Name

4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophen-2-yl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S3/c1-12-18-15(11-22-12)16-6-7-17(23-16)24(20,21)19-9-8-13-4-2-3-5-14(13)10-19/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABWQYNEMIQOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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